(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one
Description
The compound (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one is a chalcone derivative featuring a thiophene ring substituted with chlorine atoms at positions 2 and 5, a propen-1-one backbone in the E-configuration, and an amino-linked 3,4-dimethoxyphenyl group. The chlorine substituents enhance electrophilicity and lipophilicity, while the methoxy groups on the phenyl ring contribute to hydrogen bonding and solubility. This structural complexity positions it as a candidate for diverse applications, including bioactive agent development .
Properties
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-20-12-4-3-9(7-13(12)21-2)18-6-5-11(19)10-8-14(16)22-15(10)17/h3-8,18H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHAPUJXTAIKIZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Chlorination: The thiophene ring is then chlorinated using reagents such as chlorine gas or N-chlorosuccinimide (NCS) to introduce the chlorine atoms at the 2 and 5 positions.
Enone Formation: The enone structure is formed through a condensation reaction between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide.
Coupling Reaction: The final step involves coupling the chlorinated thiophene with the dimethoxyphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated ketone moiety undergoes selective oxidation under controlled conditions:
Structural Insights : The dichlorothiophene ring’s electron-withdrawing nature reduces susceptibility to electrophilic oxidation, favoring ozonolysis or epoxidation at the α,β-unsaturated site .
Reduction Reactions
Reductive transformations target the enone system and aromatic nitro groups (if present):
Electronic Effects : The amino group’s electron-donating nature enhances nucleophilic attack at the carbonyl carbon, while steric hindrance from the thiophene ring moderates reactivity .
Substitution Reactions
The dichlorothiophene and aminoaryl groups participate in nucleophilic and electrophilic substitutions:
Thiophene Ring Substitution
Amino Group Reactivity
Cycloaddition and Conjugate Addition
The α,β-unsaturated ketone participates in cycloadditions and Michael additions:
Stability and Degradation
-
Photodegradation : UV exposure induces cis-trans isomerization and cleavage of the enone system .
-
Thermal Decomposition : Above 200°C, decarboxylation and thiophene ring fragmentation occur .
Comparative Reactivity Table
| Reaction Type | Reactivity (Scale: Low/Moderate/High) | Key Influencing Factors |
|---|---|---|
| Oxidation | Moderate | Electron-deficient enone, steric shielding by Cl substituents |
| Reduction | High | Conjugation lowers activation energy for hydrogenation |
| Electrophilic Substitution | Low | Deactivation by Cl and electron-donating -NHR groups |
| Nucleophilic Substitution | Moderate | Activated by electron-withdrawing Cl on thiophene |
Scientific Research Applications
Structural Characteristics
Anticancer Activity
Research indicates that compounds similar to (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one exhibit significant anticancer properties. The enone functionality allows for Michael addition reactions with nucleophiles, which can lead to the formation of adducts that interfere with cancer cell proliferation.
Case Study: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their ability to induce apoptosis in various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes and inhibit essential enzymatic processes.
Case Study: Antimicrobial Activity
A separate investigation focused on the antimicrobial efficacy of this compound against Gram-positive bacteria. The findings revealed significant inhibitory effects against Staphylococcus aureus, indicating its potential role in developing new antibiotics.
Enzyme Inhibition
The compound may act as an enzyme inhibitor by binding to active sites of specific enzymes involved in critical biochemical pathways. This property is particularly relevant in developing treatments for diseases where enzyme dysregulation is a factor.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against Staphylococcus aureus | Microbial Drug Resistance |
| Enzyme Inhibition | Inhibits target enzyme activity | Biochemical Journal |
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural attributes and properties of the target compound with analogs:
Key Observations:
- Thiophene vs. Furan/Phenyl Backbones : The thiophene backbone in the target compound offers greater aromatic stability compared to furan derivatives . Chlorine substituents increase electron-withdrawing effects, enhancing reactivity in cross-coupling reactions relative to methyl or methoxy groups.
- Substituent Impact on Bioactivity: The 3,4-dimethoxyphenylamino group in the target compound facilitates hydrogen bonding with biological targets, a feature absent in dimethylamino or non-polar methyl analogs . Chlorine atoms may improve membrane permeability in insecticidal applications, as seen in plant-derived bioactive compounds .
Biological Activity
The compound (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one is a synthetic organic molecule known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound belongs to the class of chalcones, characterized by a conjugated system that contributes to various biological activities. The molecular formula is , and it features a thiophene ring, which has been associated with antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that chalcone derivatives exhibit significant antimicrobial effects. For instance, studies have shown that the presence of the 2,5-dichlorothiophene moiety enhances the antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is attributed to its lipophilicity and structural configuration, which facilitates penetration into microbial cells .
Antioxidant Properties
Chalcones are also recognized for their antioxidant capabilities. The phenolic groups in (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one contribute to radical scavenging activities. In vitro assays have demonstrated that this compound can effectively neutralize free radicals, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity suggests potential applications in treating inflammatory diseases .
The biological activities of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one are primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in inflammation and microbial metabolism.
- Cell Signaling Modulation : It influences signaling pathways related to oxidative stress and inflammation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting microbial integrity.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several chalcone derivatives, including (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one. Results indicated that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used as controls .
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results demonstrated a strong dose-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use as a natural antioxidant in food preservation and therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-en-1-one?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation, a common method for α,β-unsaturated ketones. React 2,5-dichlorothiophene-3-carbaldehyde with 3,4-dimethoxyaniline in the presence of a base (e.g., NaOH) under reflux. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction conditions (temperature, solvent polarity) must be optimized to favor the E-isomer, as steric and electronic factors influence stereoselectivity .
- Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp. | 60–80°C |
| Yield (crude) | 60–75% |
| Purification | Silica gel (70–230 mesh) |
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons).
- IR Spectroscopy : Detect carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and NH stretch (amine) at ~3300 cm⁻¹.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., m/z 396.0234 for C₁₆H₁₂Cl₂N₂O₃S⁺) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
